5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
Description
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride: is a chemical compound with the molecular formula C₆H₇ClN₂O₃S and a molecular weight of 222.65 g/mol . This compound is known for its unique structure, which includes a pyrazolo-oxazine ring system fused with a sulfonyl chloride group. It is primarily used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c7-13(10,11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIQNDKNUMZXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)S(=O)(=O)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365941-51-0 | |
| Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride typically involves the reaction of appropriate pyrazole derivatives with sulfonyl chloride reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production may involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Aqueous sodium hydroxide or other basic solutions are typically employed.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Chemistry: 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities and materials .
Biology and Medicine: Its ability to form stable sulfonamide bonds is exploited in drug development .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure and reactivity make it suitable for use in various chemical processes .
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives .
Comparison with Similar Compounds
- 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride
- 6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
Comparison: 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride is unique due to its specific ring structure and the presence of the sulfonyl chloride group. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in chemical synthesis and research .
Biological Activity
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, structural characterization, and biological properties based on available literature.
Chemical Structure and Properties
- Molecular Formula : C₆H₇ClN₂O₃S
- Molecular Weight : 222.65 g/mol
- IUPAC Name : 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride
- SMILES Notation : C1CN2C(=C(C=N2)S(=O)(=O)Cl)OC1
The compound features a pyrazolo[3,2-b][1,3]oxazine core with a sulfonyl chloride functional group, which may contribute to its reactivity and biological activity.
Anticancer Activity
Research has indicated that compounds with similar pyrazolo structures exhibit a range of biological activities, including anticancer properties. For example:
- A study synthesized various pyrazolo derivatives and evaluated their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia). Although the specific activity of this compound was not detailed in the literature reviewed, related compounds demonstrated significant cytotoxicity against these cell lines .
Synthesis and Characterization
The synthesis of this compound can be approached through various synthetic pathways involving hydrazine derivatives and appropriate electrophiles. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure .
In Silico Studies
In silico docking studies have been employed to predict the binding affinities of similar compounds to target proteins. These studies suggest that modifications in the pyrazolo structure can significantly affect biological activity. Computational models indicate that the electronic properties of the sulfonyl chloride group may facilitate interactions with target biomolecules .
Data Table: Comparison of Biological Activities
| Compound Name | Structure Type | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Compound A | Pyrazolo | MCF-7 | 15 | CDK2 Inhibition |
| Compound B | Pyrazolo | K-562 | 10 | Abl Inhibition |
| This compound | Pyrazolo with Sulfonyl Chloride | Not Tested Yet | N/A | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
